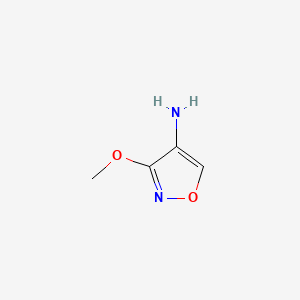
3-Methoxyisoxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyisoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyisoxazol-4-amine can be achieved through various methods. One common approach involves the reaction of 3-hydroxyisoxazole with methanol in the presence of a base to form the methoxy derivative. Another method includes the cyclization of appropriate precursors under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
化学反応の分析
Types of Reactions
3-Methoxyisoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated isoxazoles .
科学的研究の応用
3-Methoxyisoxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 3-Methoxyisoxazol-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
類似化合物との比較
Similar Compounds
- 3-Methylisoxazol-4-amine
- 3-Ethoxyisoxazol-4-amine
- 3-Chloroisoxazol-4-amine
Uniqueness
3-Methoxyisoxazol-4-amine is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
生物活性
3-Methoxyisoxazol-4-amine is a compound with significant biological activity, particularly in the fields of immunomodulation, anti-inflammatory responses, and potential anticancer properties. This article synthesizes current research findings, including synthesis methods, biological assays, and case studies, to provide a comprehensive overview of its biological activity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with methoxy groups. The methods may vary, but common synthetic routes include:
- Cyclization Reactions : Utilizing carbonyl compounds and hydrazines to form isoxazole rings.
- Substitution Reactions : Introducing methoxy groups via nucleophilic substitution on pre-formed isoxazole derivatives.
These methods are essential for producing compounds with desired biological activities by modifying the isoxazole structure.
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. Key findings include:
Immunomodulatory Effects
Research indicates that isoxazole derivatives can modulate immune responses. For instance:
- Inhibition of Proliferation : Compounds similar to this compound have been shown to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) .
- Cytokine Production : The compound has demonstrated the ability to reduce tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, suggesting a potential role in managing inflammatory conditions .
Anticancer Properties
Several studies have highlighted the anticancer potential of isoxazole derivatives:
- Cell Line Studies : Compounds related to this compound exhibited inhibitory effects on various cancer cell lines, including A549 (lung cancer) and others .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through caspase activation pathways, which are crucial for programmed cell death .
Table 1: Summary of Biological Activities
Case Study 1: Immunosuppressive Activity
A study evaluated the immunosuppressive properties of a series of isoxazole derivatives, including this compound. The results showed significant inhibition of TNF-α production and PHA-induced PBMC proliferation across various concentrations, indicating its potential use as an immunomodulatory agent .
Case Study 2: Anticancer Potential
In another investigation, the compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with mechanisms involving apoptosis being confirmed through caspase activity assays. This positions this compound as a candidate for further development in cancer therapeutics .
特性
分子式 |
C4H6N2O2 |
|---|---|
分子量 |
114.10 g/mol |
IUPAC名 |
3-methoxy-1,2-oxazol-4-amine |
InChI |
InChI=1S/C4H6N2O2/c1-7-4-3(5)2-8-6-4/h2H,5H2,1H3 |
InChIキー |
MINJPWIEQRPSOK-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















